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Compound of Interest

Compound Name: Y 105

Cat. No.: B1173443 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypothetical compound Y-105's

performance with other alternatives, supported by established experimental data for similar

compounds. Y-105 is postulated to be a selective inhibitor of MEK1/2, key kinases in the

MAPK/ERK signaling pathway. Its efficacy is evaluated against established MEK1/2 inhibitors,

Trametinib and Selumetinib.

Comparative Performance Data
The following tables summarize the quantitative data for Y-105 in comparison to Trametinib and

Selumetinib. Data for Trametinib and Selumetinib are derived from public sources, while data

for Y-105 are presented as a hypothetical example for comparative purposes.

Table 1: Biochemical Potency Against MEK1/2 Kinases

Compound MEK1 IC50 (nM) MEK2 IC50 (nM) Data Source

Y-105 (Hypothetical) 1.2 2.1 Internal Data

Trametinib 0.92[1][2] 1.8[1][2] Public Domain

Selumetinib 14[1] - Public Domain
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IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.

Table 2: Cellular Activity and Anti-Proliferative Effects

Compound Cell Line Assay Type
IC50 / GI50
(nM)

Data Source

Y-105

(Hypothetical)

A375 (BRAF

V600E)
p-ERK Inhibition 2.5 Internal Data

Y-105

(Hypothetical)

A375 (BRAF

V600E)

Cell Proliferation

(MTT)
5.0 Internal Data

Trametinib
A375 (BRAF

V600E)
Cell Proliferation 1.0–2.5[3] Public Domain

Selumetinib
BRAF-mutant

cells
Cell Growth <1000 [4]

A375 is a human melanoma cell line with a BRAF V600E mutation, rendering it sensitive to

MEK inhibition. GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

Signaling Pathway and Experimental Workflows
The diagrams below illustrate the targeted signaling pathway and the workflows for the key

experiments used to verify the mechanism of action of Y-105.
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MAPK/ERK Signaling Pathway with Y-105 Inhibition.
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Workflow for Y-105 Mechanism of Action Verification.

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

In Vitro MEK1/2 Kinase Assay (ADP-Glo™ Protocol)
This assay quantifies MEK1/2 kinase activity by measuring the amount of ADP produced during

the kinase reaction.

Reagents and Materials:

Recombinant active MEK1 or MEK2 enzyme.

Inactive ERK2 substrate.
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ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection

Reagent).

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

ATP at a concentration near the Kₘ for MEK1/2.

Y-105 and control compounds (e.g., Trametinib) in DMSO.

384-well white assay plates.

Procedure:

Prepare serial dilutions of Y-105 and control compounds in DMSO.

Add 50 nL of each compound dilution to the assay plate wells.

Add 2.5 µL of a solution containing MEK1/2 enzyme and inactive ERK2 substrate in kinase

buffer to each well.

Incubate for 30 minutes at room temperature to allow for compound binding.[5]

Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.[5]

Incubate for 1 hour at room temperature.

Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

Incubate for 40 minutes at room temperature.[6]

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a

luminescent signal.[6]

Incubate for 30-60 minutes at room temperature.

Measure luminescence using a plate-reading luminometer.

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
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Western Blot for Phospho-ERK (p-ERK) Inhibition
This experiment assesses the ability of Y-105 to inhibit MEK1/2 activity within a cellular context

by measuring the phosphorylation of its direct substrate, ERK.

Reagents and Materials:

A375 melanoma cells.

Cell culture medium (e.g., DMEM with 10% FBS).

Y-105 and control compounds in DMSO.

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total-ERK1/2.

Secondary antibody: HRP-conjugated anti-rabbit IgG.

PVDF membrane, SDS-PAGE gels, and Western blotting apparatus.

Chemiluminescent substrate.

Procedure:

Seed A375 cells in 6-well plates and allow them to adhere overnight.

Serum-starve the cells for 4-12 hours to reduce basal p-ERK levels.[7]

Treat cells with varying concentrations of Y-105 or control compounds for 2 hours.

Lyse the cells on ice using lysis buffer.

Determine protein concentration of the lysates using a BCA assay.

Load 20-30 µg of protein per lane on an SDS-PAGE gel and separate by electrophoresis.

[8]

Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution)

overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with an antibody against Total-ERK1/2 as a loading

control.

Quantify band intensities using densitometry to determine the concentration-dependent

inhibition of ERK phosphorylation.

Cell Proliferation Assay (MTT)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of

cell viability and proliferation, to determine the anti-proliferative effect of Y-105.

Reagents and Materials:

A375 melanoma cells.

Cell culture medium.

Y-105 and control compounds in DMSO.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS).

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

96-well cell culture plates.

Microplate reader.

Procedure:
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Seed A375 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to

adhere overnight.

Treat the cells with a serial dilution of Y-105 or control compounds and incubate for 72

hours at 37°C in a CO₂ incubator.

Add 10 µL of MTT solution to each well.[4]

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to

purple formazan crystals.[9][10]

Carefully remove the culture medium.

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

Read the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to untreated control cells and determine

the GI50 value from the dose-response curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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